2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate
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Overview
Description
2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate typically involves the reaction of 2-methoxy-5-methylphenylamine with 2-oxoethyl 2-phenylbutanoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylbenzene, with the mixture being heated to reflux under a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: Shares the methoxy and methyl groups on the aromatic ring.
Phenylbutanoic acid: Contains the phenylbutanoate moiety.
2-Methoxy-5-phenylphenylisothiocyanate: Similar aromatic structure with different functional groups.
Uniqueness
2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. This article aims to explore the biological activity of this compound through an examination of relevant studies, including case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxy group, a phenylbutanoate moiety, and an amino group. Its molecular formula is C18H23N1O4, with a molecular weight of approximately 317.38 g/mol. The presence of the methoxy and phenyl groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives with similar structural motifs have shown efficacy in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that such compounds could induce apoptosis in malignant cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for certain enzymes involved in metabolic pathways. Research has shown that related compounds can inhibit squalene synthase, a key enzyme in cholesterol biosynthesis, with IC50 values in the low nanomolar range . This inhibition could potentially lead to therapeutic applications in managing hypercholesterolemia.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that similar derivatives can reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways . This property could be beneficial in treating inflammatory diseases.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor effects of a closely related compound in a xenograft model of human cancer. The treatment resulted in a significant reduction in tumor size compared to controls, with an observed increase in apoptotic markers within the tumor tissues . This supports the hypothesis that compounds with similar structures may exert potent antitumor effects.
Case Study 2: Enzyme Inhibition Profile
In another investigation, various analogs were tested for their ability to inhibit squalene synthase. The most potent inhibitors were identified, showcasing IC50 values ranging from 15 nM to 30 nM. These findings highlight the potential for developing new therapeutic agents targeting cholesterol metabolism .
Summary of Research Findings
Properties
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-16(15-8-6-5-7-9-15)20(23)25-13-19(22)21-17-12-14(2)10-11-18(17)24-3/h5-12,16H,4,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLNPLOKNURAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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